N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
Description
N-(2-Methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 4-methylthiazole core substituted with a 4-methylphenylsulfonamido group at position 2 and a methoxyphenethyl carboxamide moiety at position 3. Its synthesis typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines under standard peptide coupling conditions . The compound’s structural complexity confers unique physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., DMF) and thermal stability, as inferred from analogs with similar substituents .
Thiazole derivatives of this class are often explored for their biological activity, particularly in oncology and antimicrobial research.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-8-10-17(11-9-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-13-12-16-6-4-5-7-18(16)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFISULVXJDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of cancer treatment. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a thiazole ring fused with a carboxamide group. Its structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer progression. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in malignant cells while sparing normal cells .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A549 | < 10 | Inhibition of tubulin polymerization |
| MCF-7 | 1.14 | Induction of apoptosis |
| SKOV3 | 2.41 | Disruption of microtubule dynamics |
These results indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Studies
-
Study on MCF-7 Cells :
A study focusing on MCF-7 cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. The IC50 value was determined to be 1.14 µg/mL, indicating a strong inhibitory effect on cell viability . -
In Vivo Studies :
In vivo experiments using xenograft models have shown that administration of the compound significantly reduced tumor size compared to control groups. Histological examinations revealed increased apoptosis within tumor tissues treated with the compound, corroborating in vitro findings .
Safety and Toxicity Profile
While the compound shows promising anticancer activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate a low cytotoxicity against normal cells at concentrations effective against cancer cells, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Thiazole Derivatives
Anticancer Activity
- Compound 7b (thiadiazole derivative): IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells .
- Compound 11 (thiazole derivative): IC₅₀ = 1.98 ± 1.22 µg/mL against HepG-2 cells .
- Compound 3k : Inhibited tumor growth in vivo (30 mg/kg/day) via antiangiogenic pathways, outperforming Vandetanib in HUVEC migration assays .
Antibacterial Activity
Key SAR Insights
Sulfonamide Substitution : The 4-methylphenylsulfonamido group enhances thermal stability and hydrogen-bonding capacity, as seen in analogs with high melting points (>300°C) .
Carboxamide Side Chain : Methoxyphenethyl groups improve lipophilicity and membrane permeability compared to simpler aryl substituents .
Heterocyclic Modifications : Pyridinyl or thiophenyl substituents at position 2 correlate with improved biological activity (e.g., compound 3k’s antiangiogenic potency) .
Mechanistic and Pharmacological Comparisons
- Antiangiogenic Analogs : Compound 3k suppresses VEGF-induced angiogenesis, likely via kinase inhibition , whereas nitrothiophene derivatives target bacterial membranes .
- Cytotoxic Analogs: Thiadiazole-thiazole hybrids (e.g., compound 7b) induce apoptosis via mitochondrial pathways, as inferred from structural similarities to known pro-apoptotic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
